6-Chloro-3-iodo-1H-indazole
Overview
Description
6-Chloro-3-iodo-1H-indazole: is a halogenated indazole derivative, characterized by the presence of chlorine and iodine atoms at the 6 and 3 positions, respectively. Indazole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
- However, indazole-containing compounds often interact with kinases, receptors, or other cellular proteins. For example, inhibition, regulation, or modulation of CHK1, CHK2 kinases, or the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase) could play a role in treating diseases such as cancer .
Target of Action
Biochemical Analysis
Biochemical Properties
6-Chloro-3-iodo-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it can inhibit phosphoinositide 3-kinase δ, which is involved in cell growth and survival pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways . Moreover, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels within cells. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins that direct its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm can influence signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-1H-indazole typically involves halogenation reactions. One common method is the iodination of 6-chloro-1H-indazole using iodine and an oxidizing agent under controlled conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki or Sonogashira coupling, can be used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for iodination.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Coupling: Palladium catalysts (Pd/C) with appropriate ligands.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 6-Chloro-3-iodo-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential use in developing new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
3-Iodo-1H-indazole: Similar structure but lacks the chlorine atom at the 6 position.
6-Iodo-1H-indazole: Similar structure but lacks the iodine atom at the 3 position.
6-Chloro-1H-indazole: Similar structure but lacks the iodine atom at the 3 position.
Uniqueness: 6-Chloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
6-chloro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMHPZZZRHKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620872 | |
Record name | 6-Chloro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503045-59-8 | |
Record name | 6-Chloro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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